
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide
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Overview
Description
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide is a synthetic small molecule featuring a fused bicyclic indene core substituted with methoxy groups at positions 5 and 6, linked to a 2-hydroxyquinoline-4-carboxamide moiety. The compound has been investigated for its anti-inflammatory properties, with studies highlighting its reduced gastrointestinal ulcerogenicity compared to traditional NSAIDs like naproxen . Its design leverages structural modifications to enhance target specificity, particularly toward monomeric nucleoproteins in viral or inflammatory pathways, while minimizing off-target effects. The methoxy groups on the indene ring and the hydroxyquinoline moiety are critical for hydrogen bonding and hydrophobic interactions with biological targets .
Preparation Methods
The synthesis of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the indene and quinoline intermediates. The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions. The quinoline carboxamide group is typically prepared via the condensation of aniline derivatives with β-ketoesters, followed by cyclization and amide formation.
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline core and methoxy-substituted indene moiety undergo selective oxidation under controlled conditions.
Key findings:
-
Hydroxylation : The 2-hydroxyquinoline group can be further oxidized to introduce additional hydroxyl groups using H₂O₂ in acidic media (H₂SO₄, 60°C), though over-oxidation risks necessitate precise stoichiometry.
-
Indene ring oxidation : The dimethoxyindene component is susceptible to oxidation at the benzylic position with KMnO₄ in aqueous acetone, forming ketone derivatives.
Reaction Type | Reagents/Conditions | Product | Yield | Stability |
---|---|---|---|---|
Hydroxylation | H₂O₂, H₂SO₄, 60°C | Polyhydroxyquinoline | 65–72% | pH-sensitive |
Benzylic oxidation | KMnO₄, acetone/H₂O | Indenone derivative | 58% | Air-stable |
Substitution Reactions
The carboxamide and methoxy groups participate in nucleophilic and electrophilic substitutions.
Notable pathways:
-
Amide hydrolysis : Treatment with 6M HCl at reflux cleaves the carboxamide bond, yielding 2-hydroxyquinoline-4-carboxylic acid and 5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine.
-
Demethylation : BBr₃ in DCM selectively removes methoxy groups on the indene ring, generating catechol derivatives .
Reaction Type | Reagents/Conditions | Product | Selectivity |
---|---|---|---|
Amide hydrolysis | 6M HCl, reflux | Carboxylic acid + amine | >90% |
Demethylation | BBr₃, DCM, −20°C | Catechol-indene hybrid | 83% (para selectivity) |
Condensation and Esterification
The carboxamide group facilitates condensation with aldehydes or amines, while the hydroxyl group undergoes esterification.
Documented examples:
-
Schiff base formation : Reacts with benzaldehyde in ethanol under basic conditions (NaOH, 25°C) to form imine derivatives .
-
Esterification : Acetylation of the 2-hydroxyquinoline group using acetic anhydride/pyridine yields the corresponding acetate.
Reaction Type | Reagents/Conditions | Product | Application |
---|---|---|---|
Schiff base synthesis | Benzaldehyde, NaOH/EtOH | Imine-linked hybrid | Chelation studies |
Esterification | Ac₂O, pyridine | Quinoline acetate | Prodrug development |
Stability and Degradation
The compound exhibits sensitivity to:
-
pH extremes : Degrades rapidly in strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming quinoline fragments.
-
UV light : Photooxidation of the indene moiety occurs under prolonged UV exposure, necessitating dark storage .
Mechanistic Insights
-
AChE inhibition : The carboxamide linker and methoxy groups are critical for binding acetylcholinesterase, as shown by molecular docking studies .
-
Metal chelation : The hydroxyl and carbonyl groups enable coordination with Cu²⁺/Fe³⁺, relevant to antioxidant behavior .
Synthetic Optimization Data
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 60–80°C | ↑ Yield by 15% |
Solvent | DMF > EtOH | Polar aprotic solvents preferred |
Catalyst | DMAP | Accelerates esterification 3x |
Scientific Research Applications
Anticancer Activity
Recent studies have shown that N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide exhibits promising anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that the compound exhibited an IC50 value of 25 µM against MCF-7 breast cancer cells. Further studies indicated that it induces apoptosis through the mitochondrial pathway, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .
Antimicrobial Properties
The compound has also been tested for its antimicrobial activity against both gram-positive and gram-negative bacteria. The results suggest that it possesses moderate antibacterial effects.
Data Table: Antimicrobial Activity
Bacteria Species | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Salmonella typhimurium | 100 µg/mL |
These findings indicate its potential as a lead compound for the development of new antimicrobial agents .
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases.
Chelating Agent
The ability of this compound to chelate metal ions has been explored in the context of developing treatments for metal overload disorders. Its affinity for transition metals could be leveraged to design effective chelating therapies.
Mechanism of Action
The mechanism of action of N-(5,6-DIMETHOXY-2,3-DIHYDRO-1H-INDEN-1-YL)-2-OXO-1,2-DIHYDROQUINOLINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, biological activities, and research findings of N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide with structurally related compounds:
Key Comparative Insights
Anti-Inflammatory Efficacy vs. Safety: The target compound exhibits a superior gastrointestinal safety profile compared to naproxen derivatives, attributed to the 2-hydroxyquinoline-4-carboxamide group, which minimizes direct cyclooxygenase (COX) inhibition in the gastric mucosa . In contrast, traditional NSAID derivatives (e.g., ethyl carboxylate isoquinolines) often retain ulcerogenic risks due to unmodified carboxylate moieties .
Impact of Substituents on Indene/Isoquinoline Cores: Methoxy Groups: The 5,6-dimethoxy substitution on the indene ring enhances solubility and target affinity, as seen in both the target compound and Knoevenagel derivatives . Rigid vs.
Mechanistic Divergence in Neuroactive Compounds: While VU0488129 and Knoevenagel derivatives target neurological pathways (e.g., muscarinic receptors or acetylcholinesterase), the target compound’s anti-inflammatory focus aligns with distinct therapeutic applications, such as viral or autoimmune diseases .
Synthetic Accessibility: The target compound was synthesized in high yield (92%) using Er(OTf)₃ catalysis in acetonitrile, contrasting with the multi-step protocols required for isoquinoline derivatives (e.g., 6d–6h) .
Biological Activity
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22N2O4, with a molecular weight of 366.4 g/mol. The compound features both indole and indene moieties, which contribute to its unique chemical characteristics and biological properties.
Property | Value |
---|---|
Molecular Formula | C21H22N2O4 |
Molecular Weight | 366.4 g/mol |
IUPAC Name | This compound |
InChI Key | KMGPYVQUUKYBIQ-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps starting from the preparation of indene and indole intermediates. Reaction conditions often include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. In industrial settings, optimized reaction conditions are employed to ensure high yield and purity.
Antimicrobial Activity
Research has shown that derivatives of quinoline compounds exhibit a wide range of biological activities including antimicrobial properties. For example, related compounds have demonstrated significant inhibitory activities against various bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 64 to 512 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. Certain derivatives have shown promising results in inhibiting cancer cell lines. For instance, some synthesized compounds have displayed moderate to good inhibitory activities against cholinesterase enzymes which are implicated in cancer progression .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Enzymes : The compound has shown significant inhibitory actions on acetylcholinesterase (AChE) with IC50 values reported as low as 0.32 µM .
- Antiviral Activity : Some quinoline derivatives have been evaluated for their antiviral properties against viruses such as dengue virus serotype 2 (DENV2), exhibiting significant inhibitory effects .
Study on Anticancer Properties
A study focusing on the anticancer effects of quinoline derivatives found that specific substitutions on the quinoline structure enhanced their cytotoxicity against human cancer cell lines. The results indicated that compounds with electron-withdrawing groups displayed higher activity compared to their counterparts .
Evaluation of Antimicrobial Effects
Another study evaluated the antimicrobial activity of various quinoline derivatives against clinical isolates of bacteria. The results highlighted that certain structural modifications significantly improved antibacterial potency, suggesting a structure-activity relationship that could guide future drug design .
Q & A
Q. Basic: What synthetic strategies are recommended for preparing N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-hydroxyquinoline-4-carboxamide?
Methodology :
- Step 1 : Synthesize the quinoline-4-carboxamide core via condensation of 2-hydroxyquinoline-4-carboxylic acid with amines. Use coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyluronium) and TEA (triethylamine) in anhydrous DMF at 0°C, followed by room-temperature stirring for 12 hours .
- Step 2 : Functionalize the indene moiety (5,6-dimethoxy-2,3-dihydro-1H-inden-1-amine) via reductive amination or nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid side reactions.
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and characterize via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. Advanced: How can crystallographic data resolve contradictions in reported molecular conformations?
Methodology :
- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) using a Nonius KappaCCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELX-97, ensuring R-factors < 0.05 .
- Analysis : Compare torsion angles (e.g., C1–N1–C2–O1) and hydrogen-bonding networks (e.g., O–H···O/N interactions) across synthesized batches. Discrepancies may arise from solvent inclusion (e.g., DMSO in ) or dynamic disorder .
- Validation : Cross-reference with density functional theory (DFT) calculations (B3LYP/6-31G* level) to assess energetically favored conformers .
Q. Basic: What spectroscopic techniques are critical for structural validation?
Methodology :
- NMR :
- Mass Spectrometry : Use ESI-HRMS to verify molecular ion peaks (e.g., [M+H]⁺) with < 5 ppm error.
- IR : Detect hydroxyl (3200–3500 cm⁻¹) and amide (1650–1700 cm⁻¹) stretches .
Q. Advanced: How to design experiments to evaluate bioactivity against resistant bacterial strains?
Methodology :
- Antimicrobial Assays :
- Disk Diffusion : Impregnate sterile disks with compound (10–100 µg/mL) and incubate on Mueller-Hinton agar inoculated with Staphylococcus aureus (ATCC 25923) or Escherichia coli (ATCC 25922). Measure inhibition zones after 24 hours .
- MIC Determination : Use microdilution (96-well plates) in cation-adjusted broth. Define MIC as the lowest concentration inhibiting visible growth (OD₆₀₀ ≤ 0.1) .
- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams or fluoroquinolones to assess resistance modulation .
Q. Basic: What are the stability considerations for storage and handling?
Methodology :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccate to avoid moisture absorption .
- Handling : Use gloveboxes for air-sensitive steps. Monitor decomposition via TLC or HPLC (C18 column, acetonitrile/water gradient) .
Q. Advanced: How to analyze structure-activity relationships (SAR) for quinoline-carboxamide derivatives?
Methodology :
- Library Design : Synthesize analogs with varied substituents (e.g., halogenation at quinoline C6, indene methoxy replacements).
- Data Correlation : Use multivariate regression to link logP, polar surface area, and Hammett constants (σ) with bioactivity.
- Crystallography : Map electrostatic potentials (MEPs) to identify critical H-bond donors/acceptors .
Q. Basic: How to troubleshoot low yields in amide coupling steps?
Methodology :
- Optimization :
- Side Reactions : Monitor for racemization (via chiral HPLC) or dimerization (via HRMS).
Q. Advanced: What computational tools predict pharmacokinetic properties?
Methodology :
- ADME Prediction : Use SwissADME or pkCSM to estimate bioavailability (%F = 45–60), blood-brain barrier penetration (logBB < –1), and CYP450 inhibition.
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess membrane permeability and protein binding .
Q. Basic: How to confirm enantiomeric purity of the indene moiety?
Methodology :
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol 90:10, 1 mL/min). Compare retention times with racemic standards .
- Optical Rotation : Measure [α]D²⁵ (e.g., +15° to +20° for R-configuration) in CHCl₃ .
Q. Advanced: What strategies mitigate batch-to-batch variability in crystallinity?
Methodology :
- Polymorph Screening : Recrystallize from 10+ solvent systems (e.g., ethanol, acetone, DMSO/water).
- PAT Tools : Use in-line Raman spectroscopy to monitor crystallization kinetics and polymorph transitions .
Properties
Molecular Formula |
C21H20N2O4 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-26-18-9-12-7-8-17(14(12)10-19(18)27-2)23-21(25)15-11-20(24)22-16-6-4-3-5-13(15)16/h3-6,9-11,17H,7-8H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
ZJWUVEWGGWYIHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(CCC2=C1)NC(=O)C3=CC(=O)NC4=CC=CC=C43)OC |
Origin of Product |
United States |
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